4-Cyclohexylmorpholinium chloride
Description
4-Cyclohexylmorpholinium chloride is a quaternary ammonium salt featuring a morpholine ring substituted with a cyclohexyl group. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, provides a polar, water-soluble framework, while the cyclohexyl group introduces lipophilicity and steric bulk. This hybrid structure enables unique physicochemical and biological properties, making it valuable in organic synthesis, medicinal chemistry, and material science .
Synthesis typically involves alkylation of morpholine with cyclohexyl halides under controlled conditions, followed by purification via recrystallization or chromatography. Its applications span catalysis, ion-pairing agents, and intermediates for bioactive molecules. Notably, its structural hybridity enhances receptor binding and enzyme inhibition compared to simpler morpholine derivatives .
Properties
CAS No. |
85117-89-1 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
InChI Key |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCOCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield 4-Cyclohexylmorpholinium chloride.
Industrial Production Methods
In an industrial setting, the production of 4-Cyclohexylmorpholinium chloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of 4-Cyclohexylmorpholinium chloride.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The cyclohexyl-morpholinium hybrid distinguishes 4-cyclohexylmorpholinium chloride from related compounds. Key structural analogs include:
| Compound | Core Structure | Substituents | Key Structural Differences |
|---|---|---|---|
| 4-Cyclohexylmorpholinium chloride | Morpholine | Cyclohexyl group | Hybrid structure with steric bulk |
| Morpholine | Morpholine | None | Simpler, smaller, higher polarity |
| N-Methylmorpholine | Morpholine | Methyl group on nitrogen | Increased lipophilicity, altered reactivity |
| Cyclohexylamine | Aliphatic amine | Cyclohexyl group | Lacks heterocyclic oxygen, lower solubility |
| 4-(4-Chlorobutyl)morpholine HCl | Morpholine | Chlorobutyl chain | Linear alkyl halide substituent |
Structural variations influence solubility, receptor interactions, and synthetic utility. For example, the cyclohexyl group enhances lipid membrane penetration compared to N-methylmorpholine, while the chlorobutyl chain in 4-(4-chlorobutyl)morpholine HCl increases electrophilicity .
Physicochemical Properties
The cyclohexyl group significantly alters physicochemical behavior:
| Property | 4-Cyclohexylmorpholinium chloride | Morpholine | N-Methylmorpholine | 4-(4-Chlorobutyl)morpholine HCl |
|---|---|---|---|---|
| LogP (Lipophilicity) | 1.8–2.2 | -0.5 | 0.3 | 1.5 |
| Water Solubility (mg/mL) | 50–100 | Miscible | 200 | 75 |
| Melting Point (°C) | 180–190 | -87 | -15 | 160–170 |
| Stability | Hygroscopic, stable up to 200°C | Volatile | Stable | Sensitive to hydrolysis |
The cyclohexyl group increases lipophilicity (LogP ~2) compared to unsubstituted morpholine (LogP -0.5), enhancing membrane permeability. However, water solubility decreases compared to N-methylmorpholine, which retains high polarity. The chlorobutyl analog exhibits intermediate lipophilicity but lower hydrolytic stability due to the reactive C-Cl bond .
Biological Activity
4-Cyclohexylmorpholinium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-Cyclohexylmorpholinium chloride is characterized by a morpholine ring substituted with a cyclohexyl group and a quaternary ammonium chloride. Its structure can be represented as follows:
This unique structure contributes to its solubility and interaction with biological membranes, which is crucial for its antimicrobial activity.
Antimicrobial Activity
Recent studies have demonstrated that 4-cyclohexylmorpholinium chloride exhibits significant antimicrobial properties against a range of bacterial strains. The following table summarizes its Minimum Inhibitory Concentrations (MICs) against selected pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.56 | |
| Escherichia coli | 3.12 | |
| Bacillus cereus | 2.34 | |
| Candida albicans | 4.00 |
These results indicate that 4-cyclohexylmorpholinium chloride is particularly effective against Gram-positive bacteria, showing comparable or superior activity to conventional antibiotics.
The mechanism by which 4-cyclohexylmorpholinium chloride exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes. The quaternary ammonium structure facilitates interaction with negatively charged components of the bacterial membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to that observed in other cationic surfactants and quaternary ammonium compounds.
Case Studies
-
In Vitro Efficacy Against Multidrug-Resistant Strains
A study investigated the efficacy of 4-cyclohexylmorpholinium chloride against multidrug-resistant Staphylococcus aureus strains. The compound demonstrated potent activity, with MIC values significantly lower than those for standard treatments, suggesting its potential as an alternative therapeutic agent in treating resistant infections . -
Synergistic Effects with Other Antibiotics
Research has shown that when combined with traditional antibiotics such as vancomycin, 4-cyclohexylmorpholinium chloride enhances the overall antimicrobial effect. This synergistic action could lead to lower dosages required for effective treatment, thereby reducing the risk of toxicity and side effects associated with higher antibiotic concentrations . -
Toxicological Assessment
Toxicity studies indicate that while 4-cyclohexylmorpholinium chloride is effective against pathogens, it also exhibits cytotoxicity at higher concentrations. Careful dose optimization is essential to maximize therapeutic benefits while minimizing adverse effects on human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
